molecular formula LiAlH4<br>AlH4Li B105392 Lithium aluminium hydride CAS No. 16853-85-3

Lithium aluminium hydride

Cat. No.: B105392
CAS No.: 16853-85-3
M. Wt: 38 g/mol
InChI Key: BJKLPLABXHXMIM-UHFFFAOYSA-N
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Description

Lithium aluminium hydride, also known as lithium tetrahydridoaluminate, is an inorganic compound with the chemical formula LiAlH₄. It was discovered in 1947 by Schlesinger, Finholt, and Bond. This compound is a powerful reducing agent widely used in organic synthesis due to its ability to donate hydride ions. It appears as odorless white or gray crystals and is highly reactive, especially with water, releasing hydrogen gas .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium aluminium hydride typically involves the reaction between lithium hydride and aluminum chloride in diethyl ether. The reaction can be represented as: [ 4LiH + AlCl_3 \rightarrow LiAlH_4 + 3LiCl ] This method is complex due to the potential evolution of hydrogen gas at room temperature .

Industrial Production Methods: In industrial settings, the synthesis often begins with the preparation of sodium aluminium hydride from elemental substances under high pressure and temperature. The sodium aluminium hydride is then converted to this compound through a salt metathesis reaction: [ NaAlH_4 + LiCl \rightarrow LiAlH_4 + NaCl ] This method ensures a high yield and involves filtration to remove lithium chloride from the ethereal solution of this compound .

Chemical Reactions Analysis

Types of Reactions: Lithium aluminium hydride is primarily known for its reduction reactions. It reduces a variety of functional groups, including aldehydes, ketones, carboxylic acids, esters, amides, nitriles, and epoxides .

Common Reagents and Conditions: Reactions involving this compound are typically carried out under anhydrous and inert conditions to prevent unwanted side reactions. Common solvents include tetrahydrofuran and diethyl ether .

Major Products:

  • Aldehydes and ketones are reduced to primary and secondary alcohols, respectively.
  • Carboxylic acids and esters are reduced to primary alcohols.
  • Amides and nitriles are reduced to amines.
  • Epoxides are converted to alcohols .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high reactivity and ability to reduce a wide range of functional groups. Its stronger reducing power compared to sodium borohydride makes it indispensable in organic synthesis .

Properties

IUPAC Name

aluminum;lithium;hydride
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InChI

InChI=1S/Al.Li.4H/q+3;+1;4*-1
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InChI Key

BJKLPLABXHXMIM-UHFFFAOYSA-N
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Canonical SMILES

[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Molecular Formula

LiAlH4, AlH4Li
Record name LITHIUM ALUMINUM HYDRIDE
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DSSTOX Substance ID

DTXSID70893441
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Molecular Weight

38.0 g/mol
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Physical Description

Lithium aluminum hydride appears as a white powder that turns gray on standing. If spread out over a large flat combustible surface, friction can cause ignition. Used to make other chemicals, as a polymerization catalyst, as a hydrogen source, and as a propellant., Gray to white crystals; [HSDB]
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Solubility

Solubility (parts/100 parts solvent): 30 (ether); 13 (tetrahydrofuran); 10 (dimethylcellosolve); 2 (dibutyl ether); 0.1 (dioxane).
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Density

0.917 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.92
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Color/Form

Microcrystalline powder when pure; gray when aluminum impurity present. Monoclinic crystals., Gray-white monoclinic crystals

CAS No.

16853-85-3
Record name LITHIUM ALUMINUM HYDRIDE
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Melting Point

Decomposes >125 °C
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Q & A

Q1: What makes lithium aluminium hydride such a potent reducing agent?

A1: LiAlH4 is a powerful reducing agent due to the high polarity of the Al-H bond, which readily donates hydride ions (H-) to electrophilic centers in organic molecules. This reactivity stems from the significant difference in electronegativity between lithium and aluminium.

Q2: Can you elaborate on the mechanism of LiAlH4 reduction of carbonyl compounds?

A2: The reduction of carbonyl compounds by LiAlH4 proceeds through a nucleophilic addition mechanism. The hydride ion (H-) acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group. This attack is followed by a series of proton transfers, ultimately leading to the formation of an alcohol. [, , , , , ]

Q3: What are some examples of functional groups that can be reduced by LiAlH4?

A3: LiAlH4 can reduce a wide range of functional groups, including aldehydes, ketones, carboxylic acids, esters, amides, nitriles, and even some halides. [, , , , , , , , , , ]

Q4: The research mentions the reduction of pentachloropyridine with LiAlH4. What is unique about this reaction?

A4: The reduction of pentachloropyridine with LiAlH4 showcases the reagent's ability to facilitate unusual transformations. The reaction proceeds through an addition-elimination mechanism, resulting in the formation of 2,3,6-trichloropyridine as the major product. This involves an unusual cis-elimination after the initial hydride attack. [, ]

Q5: The articles discuss the use of LiAlH4 in asymmetric synthesis. How is this achieved?

A6: Asymmetric synthesis with LiAlH4 is achieved by modifying the reagent with chiral ligands, creating chiral reducing agents. These modified complexes exhibit different reactivities towards enantiomeric substrates, leading to the preferential formation of one enantiomer over the other. [, , , , ]

Q6: What type of chiral ligands are commonly used to modify LiAlH4 for asymmetric reductions?

A7: Common chiral ligands employed in modifying LiAlH4 for asymmetric reductions include alcohols like menthol, sugars like 3-O-benzyl-1,2-O-cyclohexylidene-α-D-glucofuranose, and chiral amino alcohols. [, , , , ]

Q7: How does the configuration of the chiral ligand influence the stereochemical outcome of the reduction?

A8: The configuration of the chiral ligand within the LiAlH4 complex plays a crucial role in determining the absolute configuration of the product alcohol. Different ligands direct the approach of the substrate towards the reducing agent, leading to the preferential formation of either the R- or S-enantiomer. [, , , ]

Q8: Are there any limitations to using LiAlH4 in asymmetric synthesis?

A9: While LiAlH4-based chiral reducing agents can be effective, they often provide moderate enantiomeric excesses (ee) compared to other asymmetric reduction methods. []

Q9: How do solvents influence the reactivity of LiAlH4?

A10: LiAlH4 is highly reactive with protic solvents like water and alcohols, liberating hydrogen gas. Therefore, it is typically used in aprotic solvents like diethyl ether and tetrahydrofuran. The choice of solvent can impact reaction rates and product distributions. [, , , , ]

Q10: The research mentions a reduction carried out in benzene. How is this possible given the usual reactivity of LiAlH4?

A11: While LiAlH4 typically reacts with protic solvents, specific substrates like certain propargyl alcohols can undergo reduction in benzene. This is because the substrate's structure and electronic properties facilitate the reduction process even in the absence of a strong coordinating solvent. []

Q11: The use of lithium bis-(2-methoxyethoxy)aluminium hydride is mentioned in one of the studies. What is the advantage of using this reagent over LiAlH4?

A12: Lithium bis-(2-methoxyethoxy)aluminium hydride (Red-Al) is a milder reducing agent compared to LiAlH4. It offers greater selectivity and is less prone to over-reduction, making it suitable for reactions with substrates containing multiple reducible functional groups. []

Q12: What is the role of transition metal chlorides in LiAlH4 reductions?

A13: Transition metal chlorides can act as catalysts in LiAlH4 reductions, influencing both the reaction rate and product distribution. For instance, they can promote the reduction of triarylvinyl halides to alkenes, while in their absence, reduction might lead to different product outcomes. []

Q13: How is LiAlH4 used in the synthesis of naturally occurring compounds?

A14: LiAlH4 is a valuable tool for synthesizing complex natural products. Its ability to reduce various functional groups allows for the construction of intricate molecular architectures found in natural compounds like alkaloids, flavanoids, and terpenoids. [, , , , , ]

Q14: Can you provide an example from the research where LiAlH4 plays a crucial role in a total synthesis?

A15: One example is the total synthesis of lycorine and zephyranthine, Amaryllidaceae alkaloids. LiAlH4 is employed to reduce a lactam intermediate and an epoxide, showcasing its versatility in manipulating different functional groups during a multi-step synthesis. []

Q15: The research mentions the use of LiAlH4 in the synthesis of polymers. Can you explain this further?

A16: LiAlH4 can be used to synthesize monomers or modify polymers containing reducible functional groups. For example, it can reduce carboxylic acid groups to alcohols, which can then be further functionalized for polymerization or modification of polymer properties. []

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